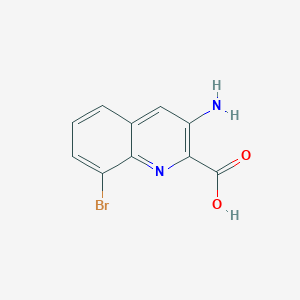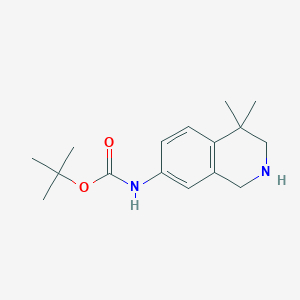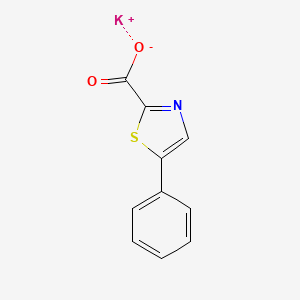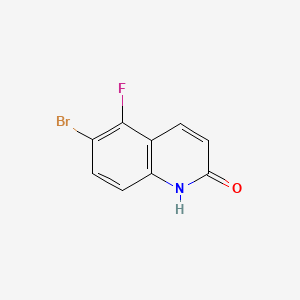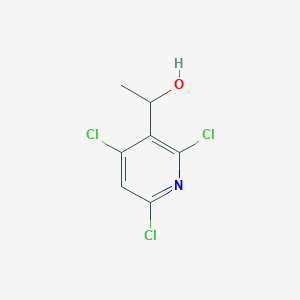
1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL is a chemical compound with the molecular formula C7H6Cl3NO and a molecular weight of 226.49 g/mol . This compound is characterized by the presence of a pyridine ring substituted with three chlorine atoms at positions 2, 4, and 6, and an ethan-1-ol group at position 3. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4,6-trichloropyridine with ethylene oxide in the presence of a base to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and subsequent reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(2,4,6-trichloropyridin-3-yl)ethanone, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,4,6-Trichloropyridin-3-yl)ethanone: A closely related compound with a ketone group instead of an alcohol group.
1-(6-Bromopyridin-3-yl)ethan-1-one: Another similar compound with a bromine atom instead of chlorine atoms.
Uniqueness: 1-(2,4,6-Trichloropyridin-3-YL)ethan-1-OL is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethan-1-ol group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6Cl3NO |
|---|---|
Poids moléculaire |
226.5 g/mol |
Nom IUPAC |
1-(2,4,6-trichloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H6Cl3NO/c1-3(12)6-4(8)2-5(9)11-7(6)10/h2-3,12H,1H3 |
Clé InChI |
RVSREINDRJCVGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(N=C(C=C1Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



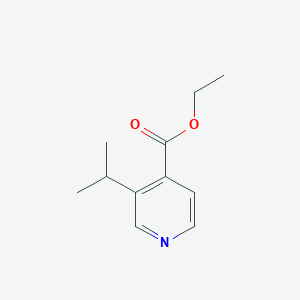
![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
